molecular formula C13H9Cl2N3O3 B11985282 1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea

Katalognummer: B11985282
Molekulargewicht: 326.13 g/mol
InChI-Schlüssel: NDMZPBIWTNKUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with a nitro group

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloro groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea can be compared with other similar compounds such as:

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the nitro group, which may result in different biological activities.

    1-(4-Nitrophenyl)-3-phenylurea: Lacks the dichloro groups, which may affect its chemical reactivity and biological properties.

    1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of a nitro group can lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of dichloro and nitro substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H9Cl2N3O3

Molekulargewicht

326.13 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C13H9Cl2N3O3/c14-11-6-3-9(7-12(11)15)17-13(19)16-8-1-4-10(5-2-8)18(20)21/h1-7H,(H2,16,17,19)

InChI-Schlüssel

NDMZPBIWTNKUSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.